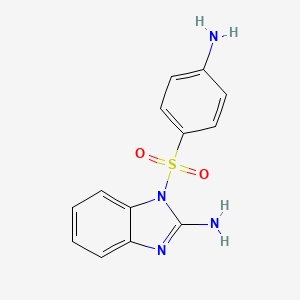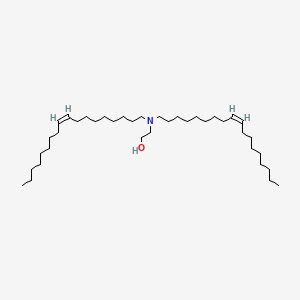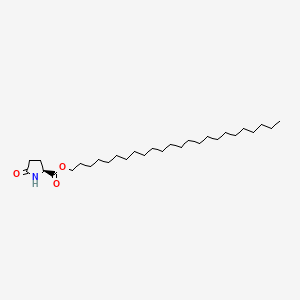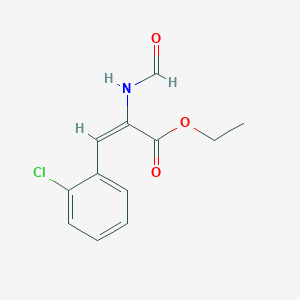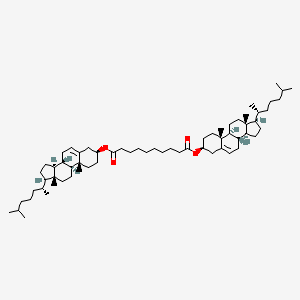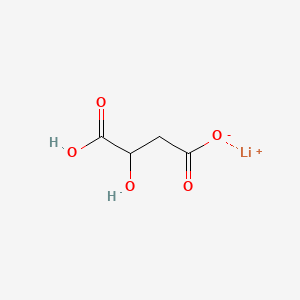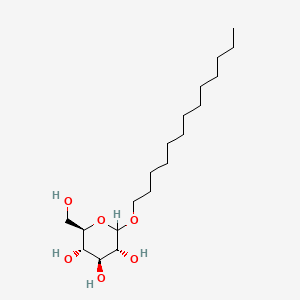
Tridecyl D-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridecyl D-glucoside is a non-ionic surfactant belonging to the class of alkyl glucosides. It is composed of a tridecyl group (a thirteen-carbon alkyl chain) attached to a D-glucose molecule. This compound is known for its excellent surface-active properties, making it widely used in various industrial and consumer products, including detergents, cosmetics, and personal care items .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tridecyl D-glucoside is typically synthesized through the direct glucosidation of tridecanol (tridecyl alcohol) with D-glucose. The reaction is catalyzed by an acid or enzyme under controlled conditions to ensure high yield and purity. The process involves heating the reactants in the presence of a catalyst, such as sulfuric acid or an enzyme like β-glucosidase, at temperatures ranging from 100°C to 150°C .
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous reactors to maintain optimal reaction conditions and maximize output. The process includes steps such as:
Mixing: Tridecanol and D-glucose are mixed in the presence of a catalyst.
Reaction: The mixture is heated to the desired temperature to facilitate the glucosidation reaction.
Purification: The product is purified through distillation or crystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Tridecyl D-glucoside undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to produce tridecanol and D-glucose.
Oxidation: The alkyl chain can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.
Substitution: The hydroxyl groups on the glucose moiety can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Reagents like acyl chlorides or alkyl halides for esterification or alkylation reactions.
Major Products Formed:
Hydrolysis: Tridecanol and D-glucose.
Oxidation: Tridecanoic acid and other oxidized derivatives.
Substitution: Various esters or ethers depending on the substituent introduced.
Scientific Research Applications
Tridecyl D-glucoside has diverse applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its mild surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as a solubilizing agent for poorly soluble drugs.
Industry: Widely used in the formulation of detergents, shampoos, and other personal care products due to its biodegradability and low toxicity
Mechanism of Action
Tridecyl D-glucoside exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. The compound interacts with lipid bilayers in cell membranes, aiding in the solubilization and extraction of membrane proteins. The molecular targets include lipid molecules and membrane proteins, facilitating their disruption and solubilization .
Comparison with Similar Compounds
Decyl D-glucoside: Similar structure with a ten-carbon alkyl chain.
Octyl D-glucoside: Contains an eight-carbon alkyl chain.
Hexyl D-glucoside: Features a six-carbon alkyl chain
Comparison: Tridecyl D-glucoside is unique due to its longer alkyl chain, which imparts higher hydrophobicity and better surfactant properties compared to shorter-chain alkyl glucosides. This makes it more effective in applications requiring strong emulsification and solubilization capabilities. Additionally, its biodegradability and low toxicity make it an environmentally friendly alternative to traditional surfactants .
Properties
CAS No. |
54530-88-0 |
|---|---|
Molecular Formula |
C19H38O6 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-tridecoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C19H38O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-24-19-18(23)17(22)16(21)15(14-20)25-19/h15-23H,2-14H2,1H3/t15-,16-,17+,18-,19?/m1/s1 |
InChI Key |
IEGRYKCSNXRFCZ-DQROZCCUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


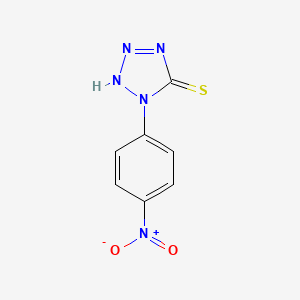
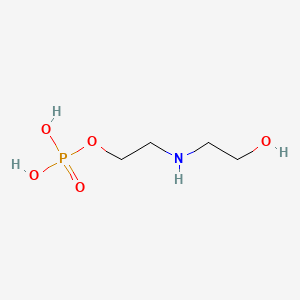


![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-(2-oxopropyl)-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12651342.png)

